molecular formula C15H19NO B10891429 N-benzylbicyclo[2.2.1]heptane-2-carboxamide

N-benzylbicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B10891429
M. Wt: 229.32 g/mol
InChI Key: XDJPRXQVKVZIMU-UHFFFAOYSA-N
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Description

N~2~-BENZYLBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with a benzyl group and a carboxamide functional group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYLBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the carboxamide group: This step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents such as ammonia or amines.

Industrial Production Methods

Industrial production methods for N2-BENZYLBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-BENZYLBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~2~-BENZYLBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-BENZYLBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    N-Benzylbicyclo[2.2.1]heptane-2-carboxamide: A closely related compound with similar functional groups.

Uniqueness

N~2~-BENZYLBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE is unique due to its specific combination of a bicyclic ring system, benzyl group, and carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-benzylbicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C15H19NO/c17-15(14-9-12-6-7-13(14)8-12)16-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,16,17)

InChI Key

XDJPRXQVKVZIMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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